REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10]C(C=O)=[CH:6][CH:5]=1)(O)=[O:2].[CH3:12][O:13][C:14]([O:17][CH3:18])([CH3:16])C.CC1C=CC(S(O)(=O)=O)=CC=1.O.[H-].[H-].[H-].[H-].[Li+].[Al+3].CCOCC>CO.C1COCC1>[CH3:18][O:17][CH:14]([O:13][CH3:12])[C:16]1[CH:10]=[CH:11][C:4]([CH2:1][OH:2])=[CH:5][CH:6]=1 |f:2.3,4.5.6.7.8.9|
|
Name
|
|
Quantity
|
7.51 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
NaHCO5
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
powder
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(5 ml of dry MEOH added)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was tho roughly dried at high vacuum
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dry THF (50 ml)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
(30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
was treated with 1N HCl till Al-salts
|
Type
|
CUSTOM
|
Details
|
have precipitated (pH 9-10)
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted
|
Type
|
WASH
|
Details
|
the remaining salts were washed several times with Et2O
|
Type
|
ADDITION
|
Details
|
treated with H2O/1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted several times with Et2O
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed (500 g silica gel +0.5% Et3N, Hex/Et2O 2:3)
|
Type
|
CUSTOM
|
Details
|
to afford
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC=C(C=C1)CO)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |